[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. Common starting materials might include fluorinated aromatic compounds and pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{[7-(difluoromethyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 1-{[7-(difluoromethyl)-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
The uniqueness of [7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N4O/c1-13-2-3-15-10-17(26)8-9-20(15)31(13)24(33)18-12-29-32-21(22(27)28)11-19(30-23(18)32)14-4-6-16(25)7-5-14/h4-13,22H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZIFZIYBRJBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)F)C=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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